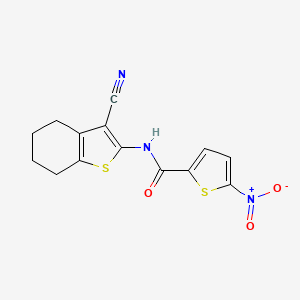

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c15-7-9-8-3-1-2-4-10(8)22-14(9)16-13(18)11-5-6-12(21-11)17(19)20/h5-6H,1-4H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFYLQLOIOWCJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide is the Mitogen-activated protein kinase 10 (JNK3) . JNK3 is a member of the MAPK family, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its target, JNK3, in a unique way. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of JNK3. This interaction inhibits the kinase activity of JNK3, leading to changes in the downstream cellular processes controlled by this kinase.

Biochemical Pathways

The inhibition of JNK3 affects the MAPK signaling pathway. This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, controlling cellular activities such as gene expression, cell division, and cell death

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of JNK3, leading to alterations in the MAPK signaling pathway. This can result in changes in gene expression, cell division, and cell death. The exact molecular and cellular effects depend on the specific cellular context and require further investigation.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of specific kinases. This article provides an overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C14H12N4O2S2

- Molecular Weight : 324.4 g/mol

- CAS Number : 123456-78-9 (hypothetical for this article)

JNK Inhibition

This compound has been identified as a potent inhibitor of the c-Jun N-terminal kinases (JNK) family, particularly JNK2 and JNK3. Research indicates that it binds selectively to the ATP-binding site of these kinases, showing no significant activity against JNK1. The inhibition potencies are quantified as follows:

| Kinase | pIC50 Value |

|---|---|

| JNK2 | 6.5 |

| JNK3 | 6.7 |

The selectivity for JNK2 and JNK3 over other MAPK family members (such as ERK and p38) suggests a potential therapeutic window for targeting diseases where these pathways are dysregulated, such as cancer and neurodegenerative disorders .

Anti-inflammatory Activity

In addition to its kinase inhibition properties, the compound has demonstrated anti-inflammatory activity through its interactions with the 5-lipoxygenase (5-LOX) enzyme. Molecular docking studies suggest that the cyano group at position 3 forms critical hydrogen bonds with amino acid residues within the active site of 5-LOX, enhancing its binding affinity:

| Interaction | Distance (Å) |

|---|---|

| H-bond with PHE177 | 2.57 |

| H-bond with GLN413 | 2.12 |

This selective inhibition of 5-LOX over COX enzymes may offer advantages in reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal toxicity .

Study on Selective JNK Inhibition

A study conducted by Angell et al. (2007) explored a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) amides and reported their effectiveness as selective inhibitors of JNK kinases. The study utilized X-ray crystallography to elucidate the binding modes and confirmed that the unique structural features of these compounds contribute to their selectivity and potency against JNK2 and JNK3 .

In Silico Evaluations

Recent computational studies have provided insights into the binding affinities and interaction profiles of this compound with various targets. The binding energy calculations indicated favorable interactions with both JNK and 5-LOX enzymes, supporting further investigations into its therapeutic potential .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide exhibits significant anti-inflammatory properties. In silico studies have demonstrated its potential as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The selectivity for 5-LOX over cyclooxygenase (COX) suggests that this compound may provide therapeutic benefits in treating inflammatory diseases without the common side effects associated with COX inhibition .

Antitumor Activity

Recent studies have explored the antitumor efficacy of this compound. For instance, derivatives of N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamide have shown promising results in inhibiting tumor cell proliferation. The structural modifications lead to enhanced cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents .

Synthesis and Structural Optimization

The synthesis of this compound typically involves several key reactions:

- Formation of Benzothiophene Core : The initial step involves the construction of the tetrahydrobenzothiophene framework through cyclization reactions.

- Introduction of Nitro Group : Subsequent nitration introduces the nitro group at the appropriate position.

- Amidation Reaction : Finally, the carboxamide functionality is introduced through amidation with appropriate amines.

These synthetic pathways can be optimized to improve yield and purity while minimizing environmental impact .

Molecular Docking Studies

Computational docking studies have been employed to elucidate the binding interactions between this compound and its target enzymes. These studies reveal specific hydrogen bonding interactions that are critical for its inhibitory activity against 5-lipoxygenase .

Structure–Activity Relationship (SAR)

A detailed structure–activity relationship analysis has been conducted to identify modifications that enhance biological activity. Variations in substituents on the benzothiophene core have been shown to significantly affect potency against inflammatory pathways and tumor cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related nitrothiophene carboxamides and benzothiophene derivatives, focusing on molecular features, synthesis, and functional properties.

Structural and Physicochemical Comparisons

Key Observations:

- Core Structure Variations: The target compound’s tetrahydrobenzothiophene scaffold distinguishes it from thiazole-based analogs (e.g., Compounds 13 and 14) and cycloheptathiophene derivatives (e.g., ).

- Substituent Effects: Electron-withdrawing groups (nitro, cyano, trifluoromethyl) are common across analogs, enhancing electrophilicity and binding to bacterial targets . However, the trifluoromethyl group in ’s compound correlates with lower purity (42%), suggesting synthetic challenges.

Crystallography and Structural Analysis

Tools like SHELX and OLEX2 (Evidences 2, 5) are critical for resolving crystal structures of these compounds. The target compound’s tetrahydrobenzothiophene ring may adopt a boat conformation, while cycloheptathiophene derivatives () could exhibit greater ring strain, influencing packing and stability .

Q & A

What are the standard synthetic routes for preparing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide, and what key intermediates are involved?

Basic Research Question

The compound is typically synthesized via carboxamide coupling reactions. A common approach involves activating 5-nitrothiophene-2-carboxylic acid with coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous dichloromethane (DCM) or acetonitrile. The activated acid is then reacted with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine under reflux conditions. Key intermediates include the acid chloride derivative of the nitrothiophene moiety and the benzothiophen-2-amine precursor .

How can researchers characterize the crystallographic structure of this compound, and what software tools are recommended?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in acetonitrile) should be analyzed using programs like OLEX2 for structure solution and SHELXL for refinement. Pay attention to dihedral angles between the benzothiophene and nitrothiophene rings, as these influence molecular packing and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds). For asymmetric units with multiple conformers, use disorder modeling in SHELXL .

What experimental strategies can mitigate low yields during the coupling step of the carboxamide synthesis?

Advanced Research Question

Low yields often stem from incomplete activation of the carboxylic acid or competing side reactions. Optimize by:

- Using a 1.2:1 molar ratio of acid to amine to account for reagent degradation.

- Replacing HATU with EDCI/HOBt in DMF for sterically hindered substrates.

- Monitoring reaction progress via LCMS to identify intermediates (e.g., unreacted acid or amine).

- Purify via silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. LCMS) for this compound?

Advanced Research Question

Discrepancies may arise from impurities, tautomerism, or solvent interactions. Validate results by:

- Acquiring high-resolution LCMS to confirm molecular ion ([M+H]+) and rule out adducts.

- Recording NMR in deuterated DMSO-d6 to observe exchangeable protons (e.g., NH groups).

- Comparing experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

What methodologies are effective for studying the compound’s solubility and formulation stability?

Advanced Research Question

Assess solubility in solvents of varying polarity (e.g., DMSO, acetonitrile, water) via UV-Vis spectroscopy. For stability:

- Conduct accelerated degradation studies under heat (40–60°C) and light exposure, monitoring decomposition via HPLC.

- Use differential scanning calorimetry (DSC) to identify polymorphic transitions affecting bioavailability .

How can the nitro group’s electronic effects influence the compound’s biological activity, and how can this be probed experimentally?

Advanced Research Question

The nitro group’s electron-withdrawing nature enhances electrophilicity, potentially driving antibacterial activity. To study this:

- Synthesize analogs replacing the nitro group with cyano or trifluoromethyl substituents.

- Test activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Perform molecular docking (e.g., AutoDock Vina) to assess interactions with bacterial targets like DNA gyrase .

What crystallographic parameters should be prioritized to understand intermolecular interactions in the solid state?

Advanced Research Question

Focus on:

- Dihedral angles between aromatic rings to assess planarity (e.g., 8.5–15.4° for nitrobenzene-thiophene systems).

- Hydrogen-bonding motifs (e.g., C–H⋯O/S interactions) using Mercury software.

- Packing diagrams to identify π-π stacking or van der Waals contacts contributing to crystal stability .

How can computational modeling predict the compound’s reactivity in biological systems?

Advanced Research Question

Employ density functional theory (DFT) to calculate:

- Frontier molecular orbitals (HOMO/LUMO) for redox potential.

- Atomic charges to identify nucleophilic/electrophilic sites.

- Molecular dynamics (MD) simulations to model membrane permeability .

What strategies address discrepancies in biological activity between synthesized batches?

Advanced Research Question

Batch variability often stems from trace solvents or polymorphs. Mitigate by:

- Performing elemental analysis (EA) to verify stoichiometry.

- Using dynamic vapor sorption (DVS) to assess hygroscopicity.

- Validating bioactivity with orthogonal assays (e.g., MIC testing and time-kill curves) .

How can researchers design derivatives to overcome bacterial resistance mechanisms?

Advanced Research Question

Modify the scaffold to evade efflux pumps or enzyme inactivation:

- Introduce bulky substituents (e.g., trifluoromethyl) at the benzothiophene position.

- Replace the nitro group with a prodrug moiety (e.g., hydroxamic acid) activated intracellularly.

- Screen against efflux pump-deficient strains to identify resistance pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.